Mephosfolan: A Technical Guide for Researchers
Mephosfolan: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephosfolan is an organophosphate insecticide and acaricide recognized for its systemic activity against a range of agricultural pests.[1] As a potent cholinesterase inhibitor, it has been utilized to control insects and mites on various crops.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and toxicological profile of Mephosfolan, intended to serve as a foundational resource for research and development professionals.
Chemical Structure and Identification
Mephosfolan, a yellow to amber liquid, possesses a distinct phosphoramidate structure.[2][3] Its chemical identity is defined by the following identifiers:
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IUPAC Name : (E)-N-diethoxyphosphoryl-4-methyl-1,3-dithiolan-2-imine[3]
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CAS Number : 950-10-7[3]
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Molecular Formula : C₈H₁₆NO₃PS₂[3]
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Canonical SMILES : CCOP(=O)(N=C1SCC(S1)C)OCC
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InChI Key : LTQSAUHRSCMPLD-UHFFFAOYSA-N
Physicochemical Properties
The physical and chemical characteristics of Mephosfolan are summarized in the table below, providing essential data for experimental design and environmental fate assessment.
| Property | Value | Reference |
| Physical State | Yellow to amber liquid | [2][3] |
| Boiling Point | 120 °C at 0.001 mmHg | [2][6] |
| Density | 1.539 g/cm³ at 26 °C | [2][5] |
| Solubility in Water | 57 g/kg at 25 °C | [3] |
| Solubility in Organic Solvents | Soluble in acetone, ethanol, benzene, xylene, and toluene. | [3] |
| Vapor Pressure | 0 mmHg at 25°C | [2] |
| Refractive Index | 1.5354 at 26 °C (589.3 nm) | [2] |
| Stability | Stable at neutral pH; hydrolyzed by acid or alkali. | [7] |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mode of action of Mephosfolan is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is critical for the termination of nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).
By inhibiting AChE, Mephosfolan causes an accumulation of ACh in the synaptic cleft.[8] This leads to the hyperstimulation of nicotinic and muscarinic receptors, resulting in continuous nerve signaling, paralysis, and ultimately, the death of the insect.[7][8]
Experimental Protocols
Synthesis
The commercial synthesis of Mephosfolan involves a multi-step chemical process.[2] A general overview of the synthesis is as follows:
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Formation of Diethyl Phosphorochloridate : This intermediate is a key precursor in the synthesis.
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Reaction with a Dithiolan-based Imine : The diethyl phosphorochloridate is reacted with a 2-imino-4-methyl-1,3-dithiolane.[3]
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Controlled Reaction Conditions : The reaction requires precise control of temperature and pH to facilitate the formation of the active Mephosfolan molecule.[2]
Analytical Methods
Several analytical techniques are employed for the detection and quantification of Mephosfolan residues in various matrices.
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Gas-Liquid Chromatography (GLC) : A common method for the analysis of Mephosfolan residues.[3]
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High-Performance Liquid Chromatography (HPLC) : Also utilized for residue analysis.[3]
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Thin-Layer Chromatography (TLC) : A sequential TLC method has been developed for the analysis of Mephosfolan and its metabolites.[4] This method uses a primary solvent system of 2-butanone-1-butanol-water (9:3:1) followed by a secondary system of acetonitrile-n-hexane-benzene-acetic acid (80:40:40:1).[4]
Toxicology and Environmental Fate
Mammalian Toxicity
Mephosfolan is classified as a highly toxic compound.[1] The available acute toxicity data is presented below.
| Species | Route | LD₅₀ | Reference |
| Japanese Quail (Coturnix coturnix japonica) | Oral | 12.8 mg/kg | [3] |
Exposure to Mephosfolan can lead to symptoms characteristic of cholinesterase inhibition, including sweating, blurred vision, dizziness, muscle spasms, and in severe cases, seizures and coma.[3]
Metabolism
The metabolic fate of Mephosfolan has been studied in plants and aquatic organisms. In cotton plants, a significant portion of the applied Mephosfolan remains unchanged after several weeks.[3] Identified metabolites include a hydroxymethyl derivative and thiocyanate, which are found as glucosides.[3] In a rice paddy environment, Mephosfolan is assimilated and degraded by rice plants and metabolized by fish into thiocyanate and other polar metabolites.[9]
Environmental Fate
Mephosfolan's persistence in the environment is influenced by soil and water conditions.
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Soil : The degradation of Mephosfolan in soil can be accelerated by prior exposure, suggesting microbial adaptation.[3] In one study, over 95% of Mephosfolan degraded in previously treated soil within 8 weeks, compared to 23-35% in untreated soil.[3]
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Water : Mephosfolan is stable in neutral water but is hydrolyzed under acidic (pH < 2) and alkaline (pH > 9) conditions.[3] It is also subject to photodegradation in aqueous environments.[3]
Conclusion
Mephosfolan is a potent organophosphate insecticide with a well-defined mechanism of action centered on the inhibition of acetylcholinesterase. Its physicochemical properties and toxicological profile necessitate careful handling and a thorough understanding of its environmental behavior. This guide provides a foundational repository of technical information to support further research into its efficacy, safety, and potential applications in a controlled and informed manner.
References
- 1. Cas 950-10-7,MEPHOSFOLAN | lookchem [lookchem.com]
- 2. Mephosfolan (Ref: ENT 25991 ) [sitem.herts.ac.uk]
- 3. Mephosfolan | C8H16NO3PS2 | CID 9568069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. fda.gov [fda.gov]
- 6. US9125412B2 - Stable insecticide compositions and methods for producing same - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosfolan | C7H14NO3PS2 | CID 13689 - PubChem [pubchem.ncbi.nlm.nih.gov]
